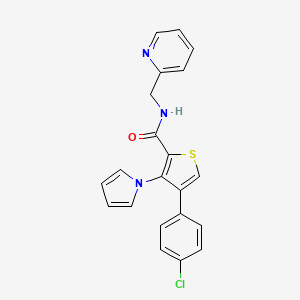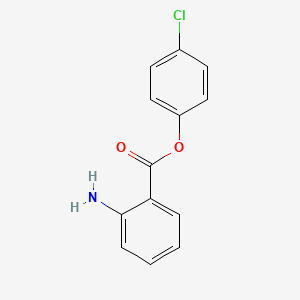![molecular formula C13H26N2O4S B2710008 4-[(3-Methacrylamidopropyl)dimethylammonio]butane-1-sulfonate CAS No. 83623-32-9](/img/structure/B2710008.png)
4-[(3-Methacrylamidopropyl)dimethylammonio]butane-1-sulfonate
Descripción general
Descripción
4-[(3-Methacrylamidopropyl)dimethylammonio]butane-1-sulfonate is a zwitterionic compound that has gained attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of both sulfonate and quaternary ammonium groups, which impart distinct ionic characteristics. It is commonly used in the synthesis of hydrogels, polymers, and other advanced materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methacrylamidopropyl)dimethylammonio]butane-1-sulfonate typically involves the reaction of 3-(methacryloylamino)propylamine with 1,4-butane sultone. The reaction is carried out under controlled conditions to ensure the formation of the desired zwitterionic structure. The general reaction scheme is as follows:
Step 1: 3-(Methacryloylamino)propylamine is reacted with 1,4-butane sultone in an appropriate solvent such as acetonitrile or dimethylformamide (DMF).
Step 2: The reaction mixture is stirred at a specific temperature, usually around 60-80°C, for several hours.
Step 3: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing production costs. Industrial production may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[(3-Methacrylamidopropyl)dimethylammonio]butane-1-sulfonate undergoes various chemical reactions, including:
Polymerization: The methacryloyl group allows the compound to participate in radical polymerization reactions, forming polymers and copolymers.
Substitution Reactions: The sulfonate and quaternary ammonium groups can undergo substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Radical Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.
Substitution Reactions: Reagents such as alkyl halides or sulfonyl chlorides can be used under mild to moderate conditions.
Major Products Formed
Polymers and Hydrogels: The primary products formed from the polymerization of this compound are zwitterionic polymers and hydrogels with unique properties such as high water retention and biocompatibility.
Aplicaciones Científicas De Investigación
4-[(3-Methacrylamidopropyl)dimethylammonio]butane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of zwitterionic polymers and copolymers.
Biology: Employed in the development of biocompatible hydrogels for tissue engineering and drug delivery systems.
Medicine: Investigated for its potential in creating antimicrobial coatings and wound dressings.
Industry: Utilized in water treatment, personal care products, and as a component in advanced materials for energy storage and environmental remediation.
Mecanismo De Acción
The mechanism of action of 4-[(3-Methacrylamidopropyl)dimethylammonio]butane-1-sulfonate is primarily based on its zwitterionic nature. The sulfonate group imparts negative charge, while the quaternary ammonium group provides positive charge. This dual ionic character allows the compound to interact with various molecular targets and pathways:
Molecular Targets: The compound can interact with cell membranes, proteins, and other biomolecules through electrostatic interactions.
Pathways Involved: It can influence pathways related to cell adhesion, antimicrobial activity, and polymer network formation.
Comparación Con Compuestos Similares
4-[(3-Methacrylamidopropyl)dimethylammonio]butane-1-sulfonate can be compared with other similar zwitterionic compounds such as:
3-(Methacryloylamino)propyltrimethylammonium chloride: Similar in structure but lacks the sulfonate group, resulting in different ionic properties.
Sulfobetaine Methacrylate: Contains both sulfonate and quaternary ammonium groups but differs in the length of the alkyl chain.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and makes it suitable for a wide range of applications.
Propiedades
IUPAC Name |
4-[dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]butane-1-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O4S/c1-12(2)13(16)14-8-7-10-15(3,4)9-5-6-11-20(17,18)19/h1,5-11H2,2-4H3,(H-,14,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVECQSLRWYXZTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCC[N+](C)(C)CCCCS(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83623-32-9 | |
| Record name | 4-[(3-Methacrylamidopropyl)dimethylammonio]butane-1-sulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-({1-[(2-Methoxyphenyl)methyl]piperidin-4-yl}methoxy)-2-methylpyridine](/img/structure/B2709928.png)
![[4-(3-Fluoropropoxy)phenyl]methanol](/img/structure/B2709930.png)
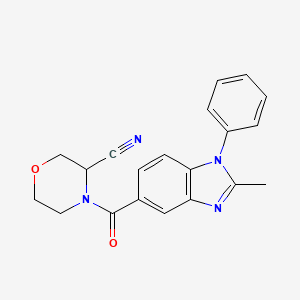
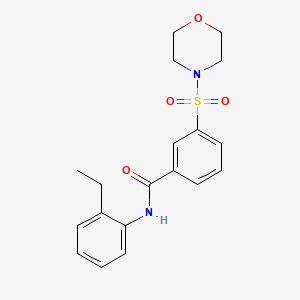

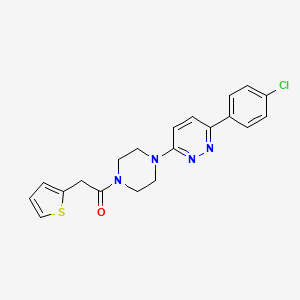
![1-[4-(Hydroxyimino)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2709937.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2709941.png)
![2-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2709942.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2709943.png)
![4-bromo-1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2709944.png)
![N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2-propylpentanamide](/img/structure/B2709946.png)
